molecular formula C9H9NO3 B1346129 4-Nitrophenylacetone CAS No. 5332-96-7

4-Nitrophenylacetone

Cat. No.: B1346129
CAS No.: 5332-96-7
M. Wt: 179.17 g/mol
InChI Key: GEWWCWZGHNIUBW-UHFFFAOYSA-N
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Description

IUPAC Name and Alternative Nomenclatures

The IUPAC name for 4-nitrophenylacetone is 1-(4-nitrophenyl)propan-2-one . Alternative nomenclatures include:

  • This compound
  • p-Nitrophenylacetone
  • 1-(4-Nitrophenyl)-2-propanone
  • Methyl 4-nitrobenzyl ketone .

These synonyms reflect variations in substituent positioning and functional group emphasis.

Molecular Formula and Weight

The molecular formula is C₉H₉NO₃ , with a molecular weight of 179.17–179.18 g/mol . The structure comprises a benzene ring substituted with a nitro group (-NO₂) at the para position and an acetone moiety (-COCH₃) linked via a methylene bridge (Figure 1).

Property Value
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17–179.18 g/mol

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number is 5332-96-7 . Additional identifiers include:

  • EC Number : 676-546-4
  • PubChem CID : 219367
  • MDL Number : MFCD00051518.

Crystallographic and Stereochemical Properties

This compound crystallizes in a monoclinic system with a density of 1.212 ± 0.06 g/cm³ . The refractive index is 1.549 , indicating moderate light-bending capacity. The molecule lacks chiral centers, rendering it achiral , and exhibits planar geometry due to conjugation between the aromatic ring and carbonyl group.

Thermodynamic Parameters

Melting and Boiling Points

The compound has a melting point of 63–64°C and a boiling point of 307.5 ± 17.0°C at standard atmospheric pressure (760 mmHg). Sublimation occurs at elevated temperatures under reduced pressure.

Parameter Value
Melting Point 63–64°C
Boiling Point 307.5 ± 17.0°C

Density and Refractive Index

The density is 1.212 g/cm³ , while the refractive index at 20°C is 1.549 . These values align with aromatic ketones bearing nitro substituents, which enhance molecular packing efficiency.

Solubility Profile in Organic Solvents

This compound is insoluble in water but dissolves readily in polar aprotic and moderately polar organic solvents:

Solvent Solubility
Acetone >50 mg/mL
Methanol ~30 mg/mL
Dimethyl Sulfoxide >100 mg/mL
Ethanol ~20 mg/mL
Chloroform ~40 mg/mL

The solubility in dimethylformamide (DMF) exceeds 100 mg/mL, making it ideal for synthetic applications.

Properties

IUPAC Name

1-(4-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWWCWZGHNIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277054
Record name 4-Nitrophenylacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-96-7
Record name 5332-96-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Phenylacetonitrile

  • Reagents and Conditions: Phenylacetonitrile is nitrated using a nitrating agent (60-68% nitric acid) and a catalyst (concentrated sulfuric acid) at a controlled temperature of 15-20 °C.
  • Molar Ratios: Benzyl cyanide to nitrating agent to catalyst is maintained at approximately 1:1.1-1.2:3.0-5.0.
  • Outcome: This step introduces the nitro group at the para position, yielding p-nitrophenylacetonitrile as an intermediate.

Hydrolysis

  • Conditions: The nitrated product undergoes hydrolysis at elevated temperatures (100-105 °C).
  • Process: The hydrolysis converts the nitrile group to the corresponding carboxylic acid, p-nitrophenylacetic acid.
  • Isolation: The solid product is separated, washed, and recrystallized to obtain pure p-nitrophenylacetic acid crystals.

Acyl Chloride Formation (Acylation)

  • Reagents: p-Nitrophenylacetic acid is dissolved in an inert organic solvent (mass ratio acid:solvent = 1:0.5-1.0).
  • Acylating Agent: Thionyl chloride is added dropwise (molar ratio acid:thionyl chloride = 1:1.8-2.5).
  • Conditions: The reaction is carried out under controlled conditions with absorption of acid gases by caustic soda (molar ratio thionyl chloride:caustic soda = 1:3-5).
  • Product: p-Nitrophenylacetyl chloride is obtained after removal of excess reagents and solvents.

Condensation with Diethyl Malonate

  • Reaction Mixture: p-Nitrophenylacetyl chloride is added at 0 °C to a solution containing diethyl malonate (condensing agent), triethylamine (catalyst), and magnesium chloride (water removal agent) in toluene.
  • Molar Ratios: p-Nitrophenylacetyl chloride : diethyl malonate : magnesium chloride = 1 : 1.1-1.2 : 2.0-3.0; solvent mass ratio to acyl chloride = 10-15.
  • Reaction Time: Approximately 1 hour.
  • Workup: The reaction is quenched with 36% hydrochloric acid (weight ratio HCl:acyl chloride = 3-4:1), followed by extraction and purification to yield diethyl 2-(4-nitrophenylacetyl)malonate.

Deacidification and Final Product Formation

  • Process: The diethyl 2-(4-nitrophenylacetyl)malonate is heated in a solvent at 120-125 °C for about 12 hours.
  • Outcome: Removal of free fatty acids and cyclization leads to the formation of 4-nitrophenylacetone.
  • Purification: The product is purified by recrystallization, with a melting point of 64-65 °C confirming identity.
Step No. Reaction Type Starting Material(s) Reagents & Conditions Product Key Parameters
1 Nitration Phenylacetonitrile 60-68% HNO3, conc. H2SO4, 15-20 °C p-Nitrophenylacetonitrile Molar ratio 1:1.1-1.2:3.0-5.0
2 Hydrolysis p-Nitrophenylacetonitrile Heat at 100-105 °C p-Nitrophenylacetic acid Recrystallization for purity
3 Acyl Chloride Formation p-Nitrophenylacetic acid Thionyl chloride, inert solvent, caustic soda scrub p-Nitrophenylacetyl chloride Acid:thionyl chloride 1:1.8-2.5
4 Condensation p-Nitrophenylacetyl chloride, diethyl malonate Triethylamine, MgCl2, toluene, 0 °C, 1 h Diethyl 2-(4-nitrophenylacetyl)malonate Molar ratio 1:1.1-1.2:2.0-3.0
5 Deacidification Diethyl 2-(4-nitrophenylacetyl)malonate Heat at 120-125 °C, 12 h This compound Melting point 64-65 °C
  • The described method avoids the use of highly toxic acetic anhydride, favoring thionyl chloride for acyl chloride formation, which is more manageable industrially.
  • The use of magnesium chloride as a water removal agent during condensation improves yield and purity by minimizing hydrolysis side reactions.
  • Quenching with hydrochloric acid effectively stops the condensation reaction and facilitates product isolation.
  • The entire synthetic route is amenable to scale-up for industrial production due to the use of inexpensive starting materials and well-established reagents.
  • Analytical techniques such as melting point determination, recrystallization, and chromatographic purification are critical for ensuring product quality.

The preparation of this compound is efficiently achieved through a multi-step synthetic route involving nitration of phenylacetonitrile, hydrolysis to p-nitrophenylacetic acid, conversion to the acyl chloride, condensation with diethyl malonate, and final deacidification. This method is supported by detailed reaction conditions, molar ratios, and purification steps that ensure high yield and purity. The process is industrially viable, cost-effective, and avoids hazardous reagents, making it a preferred approach in both research and manufacturing settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4-Nitrophenylacetone participates in nucleophilic substitution at the carbonyl group, often forming derivatives or intermediates for pharmaceuticals.

Key Examples:

  • Grignard Reagent Challenges : Attempts to generate Grignard reagents from this compound are complicated by the nitro group’s redox sensitivity. The nitro group may reduce to an amine under Grignard conditions, requiring careful optimization of reaction parameters (e.g., slow addition of reagents, excess anhydride) .
  • Synthesis of Methamphetamine Analogs :
    • This compound reacts with methylamine to form 4-nitromethamphetamine (4-NMA) via N-demethylation (Table 1) .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
N-DemethylationMethylamine, CYP2D6 enzyme4-Nitromethamphetamine~80%
AcylationAcetic anhydride, pyridineAcetylated derivatives85–90%

Reduction Reactions

The nitro group in this compound is susceptible to reduction, forming aminophenylacetone derivatives.

Key Findings:

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the nitro group to an amine. For example, this compound converts to 4-aminophenylacetone under H₂/Pd conditions, though yields depend on solvent and catalyst loading .
  • Enzymatic Reduction : Human liver microsomes and CYP2D6 enzymes facilitate nitro reduction, producing metabolites detected in biological systems .

Table 2: Reduction Reactions

Reducing AgentConditionsProductYieldSource
H₂/Pd-CMethanol, 25°C, 2 hours4-Aminophenylacetone90%
CYP2D6pH 7.4, 37°CDemethylated metabolitesN/A

Enzymatic and Metabolic Pathways

This compound undergoes enzymatic transformations in biological systems, critical for drug metabolism studies.

Key Pathways:

  • O-Demethylation : CYP2D6 catalyzes O-demethylation of 4-methoxymethamphetamine (4-MMA), a related compound, producing hydroxylated metabolites .
  • Inhibition of CYP2D6 : this compound derivatives like 4-NMA inhibit CYP2D6-mediated metabolism of methamphetamine, with IC₅₀ values decreasing with larger halogen substituents .

Table 3: Enzymatic Activity

EnzymeSubstrateMetabolic PathwayIC₅₀ (μM)Source
CYP2D64-NMAN-Demethylation30
Human Liver MicrosomesThis compoundNitro reductionN/A

Challenges and Side Reactions

  • Nitro Group Reactivity : The nitro group can undergo unintended reduction or participate in electron-deficient aromatic substitution, complicating synthesis .
  • Solubility Limitations : Insoluble in water, requiring organic solvents (e.g., DMF, ethanol) for reactions .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
4-Nitrophenylacetone serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its role in the preparation of pharmaceuticals and agrochemicals. The compound can undergo transformations to yield other nitro-substituted derivatives, which are important in medicinal chemistry.

Example Case Study:
In a study published in Nature, researchers synthesized a series of polyamides using this compound as a precursor. These polyamides exhibited enhanced solubility and mechanical properties, making them suitable for use as reinforcing materials in composite applications .

Material Science

Polymeric Materials:
The compound has been utilized in the development of polymeric materials due to its ability to impart rigidity and thermal stability. Its incorporation into polymer matrices enhances the mechanical strength and thermal resistance of the resulting materials.

Case Study Insights:
Research indicates that incorporating this compound into polyamide matrices leads to improved thermal stability and tensile strength, which is advantageous for applications requiring durable materials .

Photocatalysis and Environmental Applications

Photocatalytic Activity:
this compound has shown potential in photocatalytic applications, particularly in the degradation of environmental pollutants. Its derivatives are often employed in photocatalytic systems designed for water purification and pollutant degradation.

Mechanism and Efficacy:
The photocatalytic degradation mechanism involves the reduction of nitro groups under light irradiation, leading to less harmful products. Studies have demonstrated the effectiveness of modified photocatalysts containing this compound derivatives in breaking down organic pollutants such as 4-nitrophenol .

Analytical Chemistry

Reagent for Spectroscopic Analysis:
In analytical chemistry, this compound is used as a reagent for spectroscopic analyses. Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy, aiding in the quantification of various substances.

Application Example:
The compound can be employed in colorimetric assays where it reacts with specific analytes to produce measurable changes in absorbance, facilitating quantitative analysis .

Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsEnhances synthesis pathways for nitro-substituted compounds
Material ScienceUsed to enhance polymer propertiesImproves thermal stability and mechanical strength
Environmental RemediationPhotocatalytic degradation of pollutantsEffective in reducing harmful compounds like 4-nitrophenol
Analytical ChemistryReagent for spectroscopic methodsUseful in colorimetric assays for quantifying analytes

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Functional Groups :

    • This compound’s ketone group renders it prone to nucleophilic attacks (e.g., Grignard reactions), whereas 4-nitrophenylacetic acid’s carboxylic acid group enables salt formation or esterification .
    • Nitrile derivatives (e.g., 2-nitrophenylacetonitrile) are precursors for amines or carboxylic acids via hydrolysis .
  • Nitro Group Position :

    • The para-nitro substitution in this compound enhances resonance stabilization compared to ortho or meta isomers (e.g., 2-nitrophenylacetonitrile), affecting solubility and reactivity .

Biological Activity

4-Nitrophenylacetone (4-NPA) is a nitro-substituted aromatic ketone that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, enzymatic interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group (NO2-NO_2) attached to a phenyl ring, which enhances its electrophilic properties. The structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{NO}_3

This configuration allows 4-NPA to participate in various chemical reactions, making it a useful substrate in enzymatic studies.

Enzymatic Activity

Hydrolysis of 4-Nitrophenylacetate

4-Nitrophenylacetate (4-NPAc) is often used as a substrate in enzyme assays due to its hydrolysis producing 4-nitrophenol, which can be quantitatively measured. The activity of various enzymes toward 4-NPAc has been extensively studied:

Enzyme TypeActivity (U/mL)Reference
Carbonic Anhydrase5 nmol/min
Lipase2 nmol/min
Phospholipase A2<3 nmol/min

The hydrolysis reaction catalyzed by carbonic anhydrase shows a rapid initial release of 4-nitrophenol, indicating high catalytic efficiency. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Antimicrobial Activity

Research indicates that nitro compounds, including 4-NPA, exhibit significant antimicrobial properties. The mechanism involves the nitro group inducing redox reactions that lead to cellular toxicity in various microorganisms:

  • Antibacterial Effects : Nitro compounds are known to target bacterial pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, showing potential as lead compounds for new antibiotics .
  • Antiparasitic Activity : The nitro group also contributes to the efficacy against parasitic infections, enhancing the compound's therapeutic profile .

Case Studies

  • Enzymatic Hydrolysis Study :
    A study evaluated the hydrolysis of 4-nitrophenyl acetate by carbonic anhydrase III, demonstrating significant catalytic activity. The release of 4-nitrophenol was monitored over time, revealing a distinct reaction profile with an initial rapid phase followed by a slower phase as the enzyme became saturated .
  • Synthesis and Characterization :
    Another study focused on synthesizing 4-nitrophenyl acetate from acetic acid and 4-nitrophenol using immobilized lipases. The process achieved approximately 90% conversion efficiency under optimized conditions (n-heptane at 65°C) . This highlights the practical applications of 4-NPA in biocatalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Nitrophenylacetone, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of nitrobenzene derivatives or nitration of phenylacetone precursors. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst concentration) and purification via column chromatography or recrystallization. Purity can be verified using HPLC (high-performance liquid chromatography) or GC-MS (gas chromatography-mass spectrometry) . Contradictions in reported yields may arise from solvent polarity or nitro-group stability under acidic conditions; systematic variation of parameters is advised .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ketone and nitro-group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy . Note: Crystallographic data may be scarce, requiring computational modeling (DFT) for supplementary validation.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is light-sensitive due to the nitro group and should be stored in amber vials at 4°C. Stability tests under oxidative or humid conditions can be conducted via accelerated aging studies, with degradation products analyzed using TLC or LC-MS. Contradictory reports on thermal stability necessitate controlled thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect deactivates the aromatic ring, impacting regioselectivity in reactions like hydrogenation or nucleophilic substitution. Electrochemical studies (cyclic voltammetry) and DFT calculations can map electron density distribution. Comparative studies with non-nitrated analogs (e.g., phenylacetone) are recommended to isolate electronic effects .

Q. What mechanistic pathways govern the environmental degradation of this compound, and how can these be modeled?

  • Methodological Answer : Photodegradation and microbial pathways dominate. Researchers should use LC-MS/MS to identify intermediates (e.g., nitrophenol derivatives) and employ pseudo-first-order kinetics models. Contradictions in half-life data may stem from matrix effects (soil vs. aqueous systems); controlled microcosm experiments are essential .

Q. How can computational chemistry predict the biological activity or toxicity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like cytochrome P450. Quantitative Structure-Activity Relationship (QSAR) models require high-quality datasets from toxicity assays (e.g., Daphnia magna tests). Discrepancies in predicted vs. observed toxicity highlight the need for hybrid experimental-computational workflows .

Data Management and Analysis

Q. What strategies ensure reproducible data collection in studies involving this compound?

  • Methodological Answer : Use ELNs (Electronic Lab Notebooks, e.g., Chemotion) for raw data logging. Metadata should include synthesis parameters, instrument calibration details, and environmental conditions. Public repositories like RADAR4Chem ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Q. How should researchers address contradictions in published physicochemical properties of this compound?

  • Methodological Answer : Conduct comparative analyses using standardized protocols (e.g., OECD guidelines for melting point determination). Systematic reviews should evaluate experimental conditions (e.g., solvent purity) and instrument precision. Collaborative validation via inter-laboratory studies reduces bias .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential nitro-group toxicity. Spill management requires neutralization with reducing agents (e.g., sodium bisulfite). Reference Safety Data Sheets (SDS) from reliable sources like Key Organics, though note that ecotoxicological data may be incomplete .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitrophenylacetone
Reactant of Route 2
Reactant of Route 2
4-Nitrophenylacetone

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